molecular formula C15H18N2O B2456452 8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile CAS No. 1909336-94-2

8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile

Cat. No. B2456452
CAS RN: 1909336-94-2
M. Wt: 242.322
InChI Key: XVJZMHJFKGAQGC-UHFFFAOYSA-N
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Description

“8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile” is a chemical compound with the CAS Number: 1909336-94-2 . It has a molecular weight of 242.32 . The IUPAC name for this compound is (1R,2S,5R)-8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-15,18H,6-8,10H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is stored at room temperature . The physical form of this compound is oil .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with intriguing biological activities. Researchers worldwide have been keenly interested in stereoselectively constructing this basic structure. Most approaches involve enantioselective construction of an acyclic starting material containing the necessary stereochemical information for subsequent bicyclic scaffold formation. However, alternative methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .

Medicinal Chemistry

The compound’s unique structure makes it an attractive scaffold for drug discovery. Researchers have explored its potential as a key synthetic intermediate in total synthesis. Its challenging architecture, however, requires innovative synthetic strategies. By leveraging the 8-azabicyclo[3.2.1]octane core, scientists can design novel molecules with promising pharmacological properties .

properties

IUPAC Name

8-benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-5,12-15,18H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJZMHJFKGAQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC(C1N2CC3=CC=CC=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile

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